molecular formula C14H9ClN2O4 B2486989 (E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate CAS No. 306732-27-4

(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate

Cat. No.: B2486989
CAS No.: 306732-27-4
M. Wt: 304.69
InChI Key: QMSNFVOPASLRNG-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate is a chemical compound with the molecular formula C14H9ClN2O4. It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate typically involves the reaction of 4-chlorobenzaldehyde with 4-nitrobenzoic acid in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems may enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

(E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for (E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzaldehyde: A precursor in the synthesis of (E)-[(4-chlorophenyl)methylidene]amino 4-nitrobenzoate.

    4-nitrobenzoic acid: Another precursor used in the synthesis.

    Other nitrobenzoate derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

[(E)-(4-chlorophenyl)methylideneamino] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O4/c15-12-5-1-10(2-6-12)9-16-21-14(18)11-3-7-13(8-4-11)17(19)20/h1-9H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSNFVOPASLRNG-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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